5-(Chloromethyl)-2-methylpyridine
Overview
Description
5-(Chloromethyl)-2-methylpyridine is a compound related to pyridine, a basic heterocyclic organic compound. It is structurally characterized by a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, substituted with methyl and chloromethyl groups.
Synthesis Analysis
The synthesis of compounds related to 5-(Chloromethyl)-2-methylpyridine often involves reactions starting from other pyridine derivatives. For example, the preparation methods for 2-chloro-5-methylpyridine, a related compound, include various chlorinating agents and reactions starting from different precursors like 3-methylpyridine N-oxide and 2-aminopyridine (Zhao Bao, 2003).
Molecular Structure Analysis
Pyridine derivatives, including 5-(Chloromethyl)-2-methylpyridine, typically exhibit structures where substituents are attached to the pyridine ring. The arrangement and type of substituents significantly influence their molecular and electronic structure, as seen in studies involving similar pyridine derivatives (G. Bator et al., 2011).
Chemical Reactions and Properties
Reactivity studies on related compounds, such as 5-chloro-2,4-dihydroxypyridine, reveal how substituents like chlorine and hydroxyl groups impact their chemical behavior. These compounds exhibit reactivity towards other reagents like bromine and hydrochloric acid, indicative of potential reactivity trends in 5-(Chloromethyl)-2-methylpyridine (C. R. Kolder, H. J. Hertog, 2010).
Physical Properties Analysis
Compounds like 5-(Chloromethyl)-2-methylpyridine often have distinct physical properties, such as melting and boiling points, solubility, and crystalline structure. These properties are influenced by the nature of the substituents and the overall molecular structure. Studies on similar pyridine derivatives provide insights into their physical characteristics, like the crystal structure of 2-amino-5-methylpyridine hydrochloride, which has implications for 5-(Chloromethyl)-2-methylpyridine (J. Sherfinski, R. E. Marsh, 1975).
Chemical Properties Analysis
The chemical properties of 5-(Chloromethyl)-2-methylpyridine, such as reactivity, stability, and chemical interactions, are influenced by the pyridine core and the specific substituents. Studies on related pyridine derivatives, such as their interaction with metals and other chemical agents, provide a basis for understanding the chemical behavior of 5-(Chloromethyl)-2-methylpyridine (Raziyeh Arab Ahmadi et al., 2011).
Scientific Research Applications
A study by Su Li (2005) highlights the use of pillar chromatography for separating and purifying 2-chloro-5-trichloromethylpyridine, an intermediate in medicine and agricultural chemicals, with over 90% purity (Su Li, 2005).
Velraj, Soundharam, and Sridevi (2015) investigated the hyperpolarizability of 2-chloro-4-nitropyridine and the stability and charge delocalization of 2-chloro-4-methyl-5-nitropyridine, suggesting their potential in various applications (Velraj, Soundharam, & Sridevi, 2015).
Kooyman and Wibaut (2010) discussed the formation of 2-methylpyridine-carboxylic acid ester-picrate, 2-methylpyridine-5-carboxylic acid, and -amide, demonstrating the versatility of 2-methyl-4,6-dihydroxypyridine-carboxylic acid ester in chemical synthesis (Kooyman & Wibaut, 2010).
Gangadasu, Raju, and Rao (2002) presented a method for preparing 2-chloro-5-methylpyridine-3-carbaldehyde imines, which have potential as biologically active compounds and pesticides (Gangadasu, Raju, & Rao, 2002).
Inoue and Ueda (1978) synthesized 5-cyanouridine and 5-cyano-2'-deoxyuridine, showcasing applications in nucleoside and nucleotide research (Inoue & Ueda, 1978).
Sherfinski and Marsh (1975) analyzed the crystal structure of 2-amino-5-methylpyridine hydrochloride, revealing significant C-H...O interactions for crystal stability (Sherfinski & Marsh, 1975).
Yi (2005) discussed the potential of 3-methylpyridine derivatives as intermediates in nicotine-based pesticides (Yi, 2005).
properties
IUPAC Name |
5-(chloromethyl)-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEBRYJZUMDNFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480765 | |
Record name | 5-(CHLOROMETHYL)-2-METHYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-methylpyridine | |
CAS RN |
52426-66-1 | |
Record name | 5-(CHLOROMETHYL)-2-METHYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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